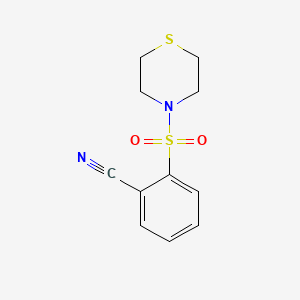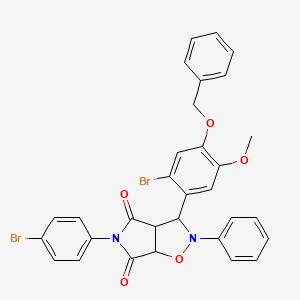![molecular formula C20H27N5O4S B12626385 N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]benzimidazole moiety with methionyl and valine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through cyclization reactions involving amido-nitriles and other precursors under mild conditions, often catalyzed by nickel . The subsequent attachment of methionyl and valine residues requires peptide coupling reactions, which are facilitated by reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine can undergo various chemical reactions, including:
Oxidation: The methionyl residue can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The imidazo[1,2-a]benzimidazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]benzimidazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized methionyl derivatives, reduced imidazo[1,2-a]benzimidazole compounds, and substituted analogs with various functional groups attached to the core structure.
Scientific Research Applications
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biochemical pathways and producing therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]benzimidazole derivatives, such as:
- 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
- 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
- 1,2-disubstituted benzimidazoles
Uniqueness
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine is unique due to its combination of an imidazo[1,2-a]benzimidazole core with methionyl and valine residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H27N5O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H27N5O4S/c1-12(2)16(18(27)28)23-17(26)14(8-11-30-3)22-20(29)25-10-9-24-15-7-5-4-6-13(15)21-19(24)25/h4-7,12,14,16H,8-11H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)/t14-,16+/m0/s1 |
InChI Key |
XQDAWIQTQMCMSY-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)


![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)


![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)



